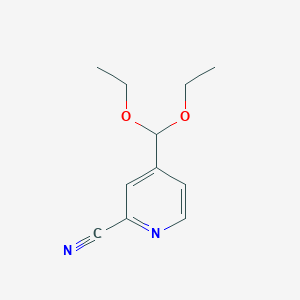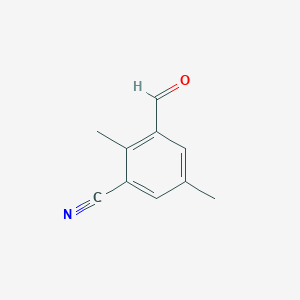
3-Formyl-2,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, featuring a formyl group and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,5-dimethylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2,5-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
化学反応の分析
Types of Reactions
3-Formyl-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Dimethyl-3-carboxybenzonitrile.
Reduction: 2,5-Dimethyl-3-hydroxymethylbenzonitrile.
Substitution: Amides, esters, and other derivatives depending on the nucleophile used.
科学的研究の応用
3-Formyl-2,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Formyl-2,5-dimethylbenzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2,5-Dimethylbenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylbenzonitrile: Lacks the methyl groups, which can influence its reactivity and physical properties.
2,5-Dimethylbenzaldehyde: Lacks the nitrile group, affecting its chemical behavior and applications.
Uniqueness
3-Formyl-2,5-dimethylbenzonitrile is unique due to the presence of both the formyl and nitrile groups, along with the two methyl groups. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-formyl-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4,6H,1-2H3 |
InChIキー |
SQEULRFFZKWQQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C#N)C)C=O |
正規SMILES |
CC1=CC(=C(C(=C1)C#N)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)
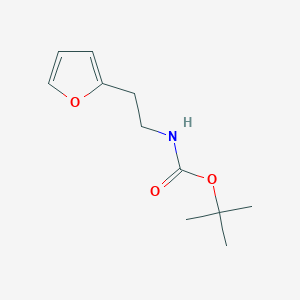

![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)
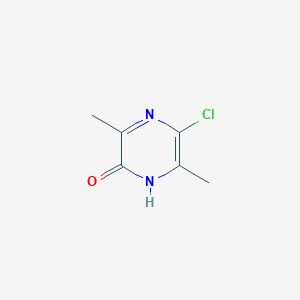
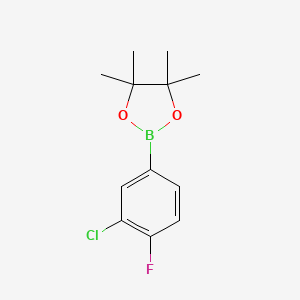
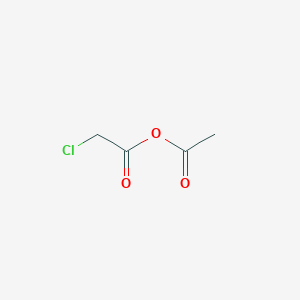
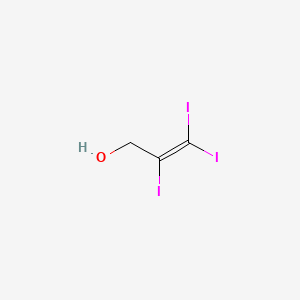
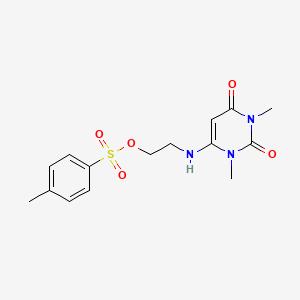
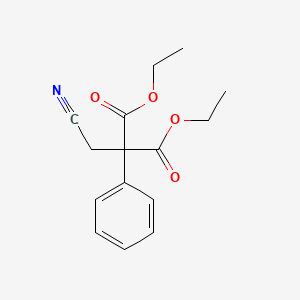
![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)
